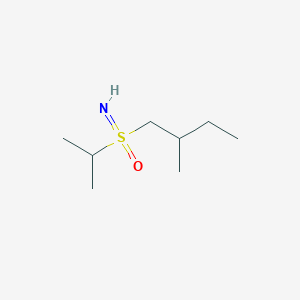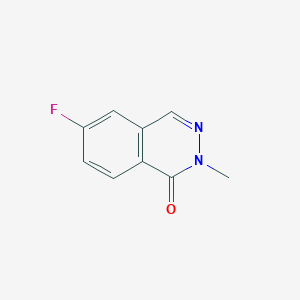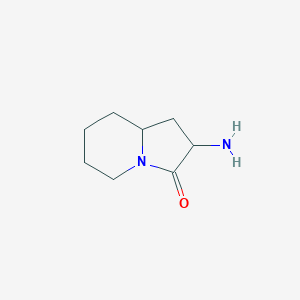![molecular formula C11H18N2S2 B13220029 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Aplicaciones Científicas De Investigación
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}morpholine
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H18N2S2 |
|---|---|
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
4-methyl-2-(2-piperidin-2-ylethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C11H18N2S2/c1-9-8-15-11(13-9)14-7-5-10-4-2-3-6-12-10/h8,10,12H,2-7H2,1H3 |
Clave InChI |
PSHLSCOGBQQEDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)SCCC2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene](/img/structure/B13219949.png)
![1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13219954.png)






![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B13220004.png)

![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)



